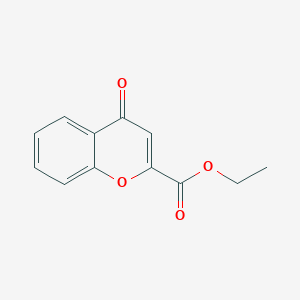

Ethyl 4-oxo-4H-chromene-2-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVFJZNWXDFXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163687 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14736-31-3 | |

| Record name | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14736-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the development of various pharmaceuticals. The document details the underlying chemical principles, a robust experimental protocol, and the expected analytical data for the target compound and its key intermediate.

Introduction

Ethyl 4-oxo-4H-chromene-2-carboxylate is a versatile heterocyclic compound belonging to the chromone family. The chromone scaffold is a prominent feature in a wide array of biologically active molecules and natural products, exhibiting properties such as anti-inflammatory, anticancer, and antioxidant activities. Consequently, efficient and well-characterized synthetic routes to functionalized chromones like Ethyl 4-oxo-4H-chromene-2-carboxylate are of significant interest to the medicinal and organic chemistry communities. This guide focuses on the most common and reliable synthetic approach: the Claisen condensation followed by an acid-catalyzed intramolecular cyclization.

Core Synthesis Pathway: Claisen Condensation and Cyclization

The principal and most widely employed method for the synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate involves a two-step process starting from 2'-hydroxyacetophenone and diethyl oxalate.

Step 1: Base-Mediated Claisen Condensation

The synthesis initiates with a crossed Claisen condensation. In this reaction, the enolate of 2'-hydroxyacetophenone, formed by deprotonation with a strong base such as sodium ethoxide, acts as a nucleophile. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Since diethyl oxalate lacks α-hydrogens, it cannot self-condense, making it an excellent electrophilic partner in this reaction. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the key intermediate, Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate.

Step 2: Acid-Catalyzed Intramolecular Cyclization (Dehydration)

The intermediate, Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, is then subjected to acidic conditions. The acid catalyzes an intramolecular cyclization, where the phenolic hydroxyl group attacks the ketone carbonyl. This is followed by a dehydration step, leading to the formation of the stable pyranone ring of the chromone system and yielding the final product, Ethyl 4-oxo-4H-chromene-2-carboxylate.

Below is a logical diagram illustrating the overall synthetic transformation.

Caption: Overall synthesis pathway for Ethyl 4-oxo-4H-chromene-2-carboxylate.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of structurally related chromone-2-carboxylates and represent a reliable method for obtaining the target compound.

Synthesis of Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (Intermediate)

Materials:

-

2'-Hydroxyacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Ice

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq.) to absolute ethanol under a nitrogen atmosphere.

-

Once all the sodium has reacted, cool the solution in an ice bath.

-

To the cold sodium ethoxide solution, add a solution of 2'-hydroxyacetophenone (1.0 eq.) in absolute ethanol dropwise via the dropping funnel.

-

After the addition is complete, add diethyl oxalate (1.1 eq.) dropwise to the reaction mixture.

-

Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing ice and water.

-

Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate.

Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate (Final Product)

Materials:

-

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask, suspend the crude Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq.) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature. A precipitate of the product may form.

-

If a precipitate has formed, filter the solid, wash with a small amount of cold ethanol, and dry.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

The crude product can be further purified by recrystallization from ethanol to afford pure Ethyl 4-oxo-4H-chromene-2-carboxylate as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Claisen Condensation | 2'-Hydroxyacetophenone, Diethyl Oxalate, NaOEt | Ethanol | Room Temp. | 12-16 h | 70-85% |

| 2 | Cyclization/Dehydration | Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, HCl | Ethanol | Reflux | 2-4 h | 85-95% |

Table 2: Spectroscopic Data for Ethyl 4-oxo-4H-chromene-2-carboxylate (CAS: 14736-31-3)

| Spectroscopic Data | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, δ in ppm) | 8.20 (dd, 1H, H-5), 7.75 (ddd, 1H, H-7), 7.50 (d, 1H, H-8), 7.45 (dd, 1H, H-6), 7.10 (s, 1H, H-3), 4.45 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, δ in ppm) | 178.0 (C-4), 161.5 (C-2), 156.0 (C-8a), 154.0 (C=O, ester), 134.5 (C-7), 126.0 (C-5), 125.0 (C-4a), 124.0 (C-6), 118.0 (C-8), 115.0 (C-3), 63.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~2980 (Aliphatic C-H), ~1740 (C=O, ester), ~1650 (C=O, pyranone), ~1610, 1470 (C=C, aromatic) |

| Mass Spectrum (EI, m/z) | 218 [M]⁺, 190, 173, 146, 121 (base peak), 92 |

Table 3: Spectroscopic Data for Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (CAS: 4940-37-8)

| Spectroscopic Data | Characteristic Peaks/Signals (Predicted) |

| ¹H NMR (CDCl₃, δ in ppm) | ~12.0 (s, 1H, phenolic OH, enol form), ~7.8-6.8 (m, 4H, Ar-H), ~6.5 (s, 1H, vinyl H, enol form), 4.35 (q, 2H, -OCH₂CH₃), 1.35 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, δ in ppm) | ~195 (C=O, ketone), ~180 (C=O, keto-ester), ~165 (C=O, ester), ~160 (Ar C-OH), ~136-118 (Ar-C), ~98 (vinyl C, enol form), 62.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~1735 (C=O, ester), ~1680 (C=O, ketone), ~1610 (C=O, conjugated), ~1580, 1490 (C=C, aromatic) |

| Mass Spectrum (EI, m/z) | 236 [M]⁺, 163, 135, 121, 93 |

Experimental Workflow and Logic

The synthesis workflow is designed for efficiency and high yield, starting from readily available commercial materials. The logic of the process is rooted in fundamental organic reactions.

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a foundational understanding and practical approach to the synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

Spectroscopic and Structural Elucidation of Ethyl 4-oxo-4H-chromene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Spectroscopic Data

The spectroscopic data for Ethyl 4-oxo-4H-chromene-2-carboxylate is summarized below. These values are crucial for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-oxo-4H-chromene-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.17 | dd | 8.0, 1.6 | 1 | H-5 |

| 7.78 | ddd | 8.8, 7.2, 1.6 | 1 | H-7 |

| 7.55 | d | 8.4 | 1 | H-8 |

| 7.48 | t | 7.6 | 1 | H-6 |

| 7.11 | s | - | 1 | H-3 |

| 4.47 | q | 7.2 | 2 | -OCH₂CH₃ |

| 1.43 | t | 7.2 | 3 | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-oxo-4H-chromene-2-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 177.5 | C-4 |

| 162.0 | -COO- |

| 156.2 | C-8a |

| 154.6 | C-2 |

| 134.7 | C-7 |

| 126.1 | C-5 |

| 125.1 | C-4a |

| 124.2 | C-6 |

| 118.2 | C-8 |

| 114.6 | C-3 |

| 62.9 | -OCH₂CH₃ |

| 14.1 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Ethyl 4-oxo-4H-chromene-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3081 | Weak | Aromatic C-H Stretch |

| 2988 | Weak | Aliphatic C-H Stretch |

| 1748 | Strong | Ester C=O Stretch |

| 1644 | Strong | Ketone C=O Stretch (C-4) |

| 1606, 1572, 1466 | Medium | Aromatic C=C Stretch |

| 1345 | Medium | C-O Stretch |

| 1238 | Strong | Asymmetric C-O-C Stretch |

| 1048 | Medium | Symmetric C-O-C Stretch |

| 760 | Strong | Aromatic C-H Bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Ethyl 4-oxo-4H-chromene-2-carboxylate

| m/z | Relative Intensity (%) | Assignment |

| 218.0579 | 100 | [M]⁺ (Calculated for C₁₂H₁₀O₄: 218.0579) |

| 190 | 25 | [M - C₂H₄]⁺ |

| 173 | 40 | [M - OEt]⁺ |

| 145 | 60 | [M - COOEt]⁺ |

| 121 | 85 | [C₇H₅O₂]⁺ |

| 92 | 30 | [C₆H₄O]⁺ |

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented above.

Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate

The synthesis of the title compound was achieved through a Claisen-Schmidt condensation followed by an intramolecular cyclization. Briefly, 2'-hydroxyacetophenone is reacted with diethyl oxalate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes acid-catalyzed cyclization to yield Ethyl 4-oxo-4H-chromene-2-carboxylate. The crude product is then purified by recrystallization or column chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) disk. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of Ethyl 4-oxo-4H-chromene-2-carboxylate involves synthesis, purification, and subsequent characterization by various spectroscopic techniques. The data obtained from each technique provides complementary information for the unambiguous structural elucidation of the molecule.

Caption: General workflow for the synthesis and spectroscopic analysis of Ethyl 4-oxo-4H-chromene-2-carboxylate.

Physical and chemical properties of Ethyl 4-oxo-4H-chromene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-oxo-4H-chromene-2-carboxylate, a versatile building block in medicinal chemistry and materials science. This document details its known characteristics, experimental protocols for its synthesis, and its role in relevant biological pathways.

Physical and Chemical Properties

Ethyl 4-oxo-4H-chromene-2-carboxylate is a yellow solid that serves as a key intermediate in the synthesis of various bioactive molecules.[1] Its chromene core is a privileged scaffold in drug discovery, with derivatives showing promise in anti-inflammatory and anticancer research.[1]

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical properties of Ethyl 4-oxo-4H-chromene-2-carboxylate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| CAS Number | 14736-31-3 | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 71-75 °C | Supplier Data |

| Boiling Point | 325 °C | Supplier Data |

| Solubility | Soluble in DMSO and chloroform. | Inferred from experimental protocols |

| pKa | Data not available |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of a chromone derivative typically shows characteristic signals for the aromatic protons of the benzopyrone ring, the vinylic proton of the pyrone ring, and the protons of the ethyl ester group. For a methoxy-substituted analog, the aromatic protons appear in the range of δ 6.99–8.09 ppm, the pyrone proton as a singlet, and the ethyl ester group as a quartet around δ 4.46 ppm and a triplet around δ 1.43 ppm.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of chromone derivatives, the carbonyl carbon of the pyrone ring is typically observed downfield. The aromatic carbons and the carbons of the pyrone ring resonate in the range of approximately δ 110–160 ppm. The carbonyl of the ester group appears around δ 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 4-oxo-4H-chromene-2-carboxylate is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1650-1750 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of the trimethylsilyl (TMS) ester of 4-oxo-4H-chromene-2-carboxylic acid and its analogs show characteristic fragmentation patterns, including the loss of a methyl group from the molecular ion.[2] The fragmentation is influenced by the stability of the resulting ions.[2]

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of chromone derivatives and can be adapted for Ethyl 4-oxo-4H-chromene-2-carboxylate.

Synthesis via Claisen Condensation

This protocol is adapted from the synthesis of a methoxy-substituted analog and can be modified by using 2'-hydroxyacetophenone as the starting material.

Materials:

-

2'-hydroxyacetophenone

-

Sodium ethoxide solution (21 wt% in ethanol)

-

Diethyl oxalate

-

Concentrated Hydrochloric Acid

-

Dichloromethane

-

Water

-

Sodium sulfate

-

n-Hexane

Procedure:

-

In a two-neck round-bottom flask, dissolve 2'-hydroxyacetophenone in sodium ethoxide solution.

-

Add diethyl oxalate to the solution.

-

Reflux the reaction mixture with continuous stirring.

-

After cooling to room temperature, acidify the mixture with concentrated HCl.

-

Extract the product with dichloromethane.

-

Wash the organic phase with water, dry over sodium sulfate, and evaporate the solvent.

-

Purify the crude product by recrystallization from a dichloromethane/n-hexane mixture.

Purification

Purification of the synthesized compound can be achieved by flash column chromatography on silica gel, followed by recrystallization.

Flash Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of dichloromethane and methanol can be used.

Recrystallization:

-

Dissolve the compound in a minimal amount of hot dichloromethane.

-

Slowly add n-hexane until turbidity is observed.

-

Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration and dry under vacuum.

Biological Activity and Signaling Pathways

Derivatives of the 4-oxo-4H-chromene-2-carboxylate scaffold have been investigated for their potential as therapeutic agents, particularly as anti-inflammatory and anticancer agents.

Inhibition of p38α MAPK Signaling Pathway

N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives have been identified as potent inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling cascade.[3] This pathway is a key regulator of inflammatory responses, and its inhibition can mitigate the production of pro-inflammatory cytokines.

Below is a diagram illustrating the general workflow for identifying inhibitors of the p38α MAPK pathway, starting from the synthesis of chromene derivatives.

The following diagram illustrates the logical relationship in the synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate via Claisen condensation.

References

In-Depth Technical Guide: Ethyl 4-oxo-4H-chromene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Ethyl 4-oxo-4H-chromene-2-carboxylate is a key heterocyclic compound built upon the chromone scaffold. This core structure is a recognized "privileged scaffold" in medicinal chemistry, known for its prevalence in natural products and its versatile biological activities.[1] This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the fields of oncology and inflammatory diseases.[2] Its unique electronic and structural features allow for diverse functionalization, making it an attractive starting point for the development of novel drug candidates.[2]

Table 1: Compound Identification and Properties

| Property | Value | Reference |

| CAS Number | 14736-31-3 | [3] |

| Chemical Name | Ethyl 4-oxo-4H-chromene-2-carboxylate | [3] |

| Synonym | 4-Oxo-4H-1-benzopyran-2-carboxylic acid ethyl ester | [3] |

| Molecular Formula | C₁₂H₁₀O₄ | [3] |

| Molecular Weight | 218.21 g/mol | [3] |

| Appearance | Yellow solid | [3] |

| Storage | 0-8°C | [3] |

Chemical Structure:

Experimental Protocols

Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate

The synthesis of ethyl 4-oxo-4H-chromene-2-carboxylate is typically achieved through a Claisen condensation reaction. This method involves the reaction of a substituted 2'-hydroxyacetophenone with diethyl oxalate in the presence of a strong base, followed by an acid-catalyzed intramolecular cyclization. The following protocol is adapted from the synthesis of a structurally similar derivative, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.[4][5]

Materials:

-

2'-hydroxyacetophenone

-

Diethyl oxalate

-

Sodium ethoxide (21% in ethanol)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane

-

n-hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a two-neck round-bottom flask, dissolve 2'-hydroxyacetophenone in a 21% solution of sodium ethoxide in ethanol.

-

To this solution, add diethyl oxalate and reflux the reaction mixture for 1 hour with continuous stirring.

-

Allow the reaction to cool to room temperature and then carefully add concentrated HCl to acidic pH. This will induce the cyclization and precipitation of the product.

-

Filter the crude product using a Büchner funnel and wash it with dichloromethane.

-

Concentrate the filtrate using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane and perform a liquid-liquid extraction with water (3 x 25 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a dichloromethane/n-hexane solvent system.

-

Dry the final product in a vacuum oven.

Yields: The typical yields for this type of reaction are in the range of 70-80%.[2]

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6][7][8][9][10] The following is a general protocol that can be adapted for testing the anticancer effects of ethyl 4-oxo-4H-chromene-2-carboxylate and its derivatives on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare a stock solution of Ethyl 4-oxo-4H-chromene-2-carboxylate in DMSO and then prepare serial dilutions in the cell culture medium.

-

After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for another 24-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data on Biological Activity

Table 2: Anticancer Activity of Selected Chromone Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,4-dichloro substituted 4H-chromene | HepG-2 | 1.63 | [11] |

| 4-chloro substituted 4H-chromene | HepG-2 | 1.63 | [11] |

| 2,4-dichloro substituted 4H-chromene | MCF-7 | 1.72 | [11] |

| 4-chloro substituted 4H-chromene | MCF-7 | 1.83 | [11] |

| Epiremisporine H (a chromone analog) | HT-29 | 21.17 | [12] |

| Epiremisporine H (a chromone analog) | A549 | 31.43 | [12] |

Table 3: Anti-inflammatory Activity of Selected Chromone Derivatives

| Compound Derivative | Assay | IC₅₀ (µM) | Reference |

| Epiremisporine G (a chromone analog) | Superoxide anion generation in fMLP-induced human neutrophils | 31.68 | [12] |

| Epiremisporine H (a chromone analog) | Superoxide anion generation in fMLP-induced human neutrophils | 33.52 | [12] |

| 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (5k) | TNF-α inhibition | 0.047 | [13] |

| 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (5l) | TNF-α inhibition | 0.070 | [13] |

Signaling Pathways and Mechanisms of Action

Chromone derivatives exert their anticancer effects through the modulation of various key signaling pathways involved in cell proliferation, survival, and apoptosis.[4]

Anticancer Signaling Pathway

A significant mechanism of action for many chromone derivatives in cancer is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase CK2 pathways.[4] The MAPK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. Similarly, Protein Kinase CK2 is often overexpressed in cancer cells and promotes cell survival and proliferation. By inhibiting these pathways, chromone derivatives can induce apoptosis and inhibit the growth of cancer cells.

Caption: Anticancer mechanism of chromone derivatives.

Experimental Workflow for Synthesis and Evaluation

The development of novel therapeutic agents based on the ethyl 4-oxo-4H-chromene-2-carboxylate scaffold follows a structured workflow from chemical synthesis to biological evaluation.

Caption: Synthesis and evaluation workflow.

References

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. chemimpex.com [chemimpex.com]

- 3. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum | MDPI [mdpi.com]

- 13. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromone-2-Carboxylate Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone-2-carboxylate scaffold, a key heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry and drug discovery. Its inherent structural features and amenability to chemical modification have allowed for the development of a vast array of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery, history, and evolving therapeutic landscape of chromone-2-carboxylates, offering a comprehensive resource for researchers in the field. We will delve into the seminal synthetic methodologies, quantitative biological data, and the intricate signaling pathways modulated by this versatile chemical entity.

A Historical Perspective: The Discovery and Evolution of Chromone-2-Carboxylates

The journey of chromone-2-carboxylates is intrinsically linked to the broader history of chromone chemistry. One of the earliest and most foundational methods for the synthesis of the chromone nucleus is the Kostanecki-Robinson reaction . Historically, this reaction often involved the formation of a chromone-2-carboxylic acid as a key intermediate, which was subsequently decarboxylated to yield the parent chromone. The formal naming of the "chromone" class is attributed to Bloch and Kostaniecki in 1900 , marking a pivotal moment in the systematic study of these compounds.

The therapeutic potential of chromone-containing structures was recognized early on with natural products like Khellin , extracted from the plant Ammi visnaga. Khellin's use in traditional medicine for various ailments spurred interest in the pharmacological properties of the chromone core.[1] A significant milestone in the history of chromone-2-carboxylates as therapeutic agents was the development of disodium cromoglycate (Cromolyn Sodium) . This drug, a bis-chromone-2-carboxylate, was found to be a mast cell stabilizer and became a cornerstone in the prophylactic treatment of asthma.[2] This discovery solidified the importance of the chromone-2-carboxylate moiety in drug design and catalyzed further research into its derivatives for a wide range of diseases.

The timeline below highlights key milestones in the discovery and development of chromone-2-carboxylates:

-

Late 19th/Early 20th Century: Development of the Kostanecki-Robinson reaction, where chromone-2-carboxylic acids are key intermediates in the synthesis of chromones.[3]

-

1900: The term "chromone" is first used by Bloch and Kostaniecki.[4]

-

Mid-20th Century: Isolation and study of naturally occurring chromones like Khellin, revealing their pharmacological potential.[1]

-

1960s: Discovery and development of disodium cromoglycate (Cromolyn Sodium), a bis-chromone-2-carboxylate, as a revolutionary anti-asthmatic agent.[2]

-

Late 20th/Early 21st Century: Emergence of modern synthetic techniques, including microwave-assisted and one-pot syntheses, enabling the rapid and efficient generation of diverse chromone-2-carboxylate libraries.[5][6]

-

Present Day: Chromone-2-carboxylates and their derivatives are actively investigated as potent inhibitors of a wide range of biological targets, including kinases, enzymes involved in inflammation, and proteins implicated in neurodegenerative diseases.[3][7]

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of the chromone-2-carboxylate scaffold has evolved significantly from the early, often harsh, classical methods to more efficient and versatile modern techniques.

Classical Synthesis: The Kostanecki-Robinson Reaction

One of the foundational methods for constructing the chromone ring system is the Kostanecki-Robinson reaction. While primarily aimed at producing chromones, the synthesis often proceeds through a chromone-2-carboxylate intermediate. The general scheme involves the reaction of an o-hydroxyacetophenone with an acid anhydride and its sodium salt. A variation of this, more specific to the formation of the carboxylate, involves the condensation of an o-hydroxyacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide, followed by acid-catalyzed cyclization.[8]

Microwave-Assisted Synthesis

The advent of microwave-assisted organic synthesis has revolutionized the preparation of chromone-2-carboxylates, offering significant advantages in terms of reaction times, yields, and purity of the final products.[5] This methodology allows for rapid and efficient heating, often leading to cleaner reactions with fewer side products.

One-Pot Synthesis from 2-Fluoroacetophenones

A recent and highly efficient innovation is the one-pot synthesis of chromone-2-carboxylates directly from 2-fluoroacetophenones. This method proceeds via a tandem C-C and C-O bond formation and offers a significant advantage over traditional multi-step procedures that start from 2-hydroxyacetophenones.[3][9] The use of 2-fluoroacetophenone allows for a regioselective cyclization, providing a versatile route to a wide range of substituted chromone-2-carboxylates.[3][9]

Quantitative Biological Data

The chromone-2-carboxylate scaffold has been extensively explored for its therapeutic potential across various disease areas. The following tables summarize key quantitative data for representative derivatives, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of Chromone-2-Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 15 | MDA-MB-231 (Triple-Negative Breast Cancer) | 14.8 | [3] |

| Compound 17 | MDA-MB-231 (Triple-Negative Breast Cancer) | 17.1 | [3] |

| Derivative Series | MCF-7 (Breast), OVCAR & IGROV (Ovarian), HCT-116 (Colon) | 0.9 - 10 | [9] |

| N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide | MCF-7 | 29.5 | [9] |

| N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide | Ishikawa | 25.7 | [9] |

Table 2: Enzyme Inhibitory Activity of Chromone Derivatives

| Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| Chromone Carboxamides | 5-Lipoxygenase | Varies (hydrophilicity dependent) | [9] |

| Chromone-3-carboxylic acid | Monoamine Oxidase B (MAO-B) | Potent and selective inhibition | [10] |

| Chromone-2-carboxylic acid | Monoamine Oxidase A & B (MAO-A & B) | Inactive | [10] |

| 6,8-dibromo-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) | 1.5 | [11] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) | 4.5 | [11] |

Table 3: Synthesis Yields of Substituted Chromone-2-Carboxylic Acids

| Substituent | Synthetic Method | Yield (%) | Reference | | :--- | :--- | :--- | | 6-Bromo | Microwave-assisted | 87 |[12] | | Various substituents | Microwave-assisted | 54 - 93 |[12] | | Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate | Classical (Step 1) | 70 - 80 |[8] | | 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid | Hydrolysis (Step 2) | 80 - 90 |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the synthesis of chromone-2-carboxylates and their derivatives.

Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid

Reference: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands[12]

Procedure: The synthesis is performed in a microwave reactor. The reaction parameters, including the type and equivalents of base, solvent, temperature, and reaction time, are optimized to achieve the highest yield. An exemplary optimized condition involves the reaction of the corresponding substituted 2-hydroxyacetophenone with diethyl oxalate in a suitable solvent under microwave irradiation. The reaction is followed by an acidic workup to afford the desired 6-bromochromone-2-carboxylic acid. The final product can be purified by recrystallization. The yield for 6-bromochromone-2-carboxylic acid under optimized microwave conditions was reported to be 87%.[12]

One-Pot Synthesis of Chromone-2-carboxylates from 2-Fluoroacetophenone

Reference: One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties[3][9]

General Procedure: To a solution of the appropriately substituted 2-fluoroacetophenone in a suitable solvent such as DMF, a base (e.g., potassium tert-butoxide) and diethyl oxalate are added. The reaction mixture is then heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the desired chromone-2-carboxylate.

Synthesis of Chromone-2-carboxamides

Reference: Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors[9]

Two-Step Procedure:

-

Acyl Chloride Formation: The starting chromone-2-carboxylic acid is converted to its corresponding acyl chloride by reacting it with a chlorinating agent such as phosphorus pentachloride (PCl5) in a dry solvent like cyclohexane.

-

Amidation: The resulting chromone-2-acyl chloride is then condensed with a desired aliphatic or aromatic amine in the presence of a base like triethylamine to yield the final chromone-2-carboxamide derivative.

Signaling Pathways and Mechanisms of Action

Chromone-2-carboxylates and their derivatives exert their biological effects by modulating the activity of various key signaling pathways implicated in diseases such as cancer, inflammation, and neurodegeneration.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling in Cancer

Several chromone-2-carboxamide derivatives have demonstrated potent anticancer activity by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 3 (FGFR3), and Vascular Endothelial Growth Factor (VEGF) receptor.[3] These receptors play crucial roles in cell proliferation, survival, and angiogenesis.

Caption: Inhibition of EGFR, FGFR3, and VEGFR signaling by chromone-2-carboxylates.

Modulation of the Arachidonic Acid Cascade in Inflammation

The anti-inflammatory properties of certain chromone derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: Inhibition of the arachidonic acid cascade by chromone-2-carboxylates.

Inhibition of Monoamine Oxidase B (MAO-B) in Neurodegenerative Diseases

Selective inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Certain chromone derivatives, particularly chromone-3-carboxylic acids, have been identified as potent and selective MAO-B inhibitors, while the corresponding chromone-2-carboxylic acids were found to be inactive.[10]

Caption: Selective inhibition of MAO-B by chromone-3-carboxylate derivatives.

Conclusion and Future Perspectives

The chromone-2-carboxylate scaffold has a rich history rooted in classical organic synthesis and has blossomed into a cornerstone of modern medicinal chemistry. The evolution of synthetic methodologies has enabled the creation of vast and diverse libraries of these compounds, leading to the discovery of potent modulators of a wide array of biological targets. The quantitative data presented herein underscore the significant potential of this chemical class in the development of novel therapeutics for cancer, inflammation, and neurodegenerative diseases.

Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Further refinement of the chromone-2-carboxylate core and its substituents will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: A deeper understanding of how these compounds interact with their biological targets at a molecular level will guide the rational design of next-generation inhibitors.

-

Drug Delivery and Formulation: Innovative approaches to drug delivery will be essential to maximize the therapeutic efficacy of promising chromone-2-carboxylate candidates.

-

Exploration of New Biological Targets: The versatility of the chromone-2-carboxylate scaffold suggests that its therapeutic potential is far from exhausted, and screening against new and emerging biological targets is a promising avenue for future discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gosset.ai [gosset.ai]

- 11. researchgate.net [researchgate.net]

- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

The Biological Versatility of Ethyl 4-oxo-4H-chromene-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4H-chromene-2-carboxylate is a key heterocyclic compound featuring the chromone scaffold, a privileged structure in medicinal chemistry. The chromone nucleus, a fusion of a benzene ring and a γ-pyrone ring, is prevalent in a variety of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Ethyl 4-oxo-4H-chromene-2-carboxylate serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of the known biological activities associated with this core structure, focusing on quantitative data, experimental methodologies, and relevant biological pathways. While much of the existing research focuses on its derivatives, this document compiles available data for the parent compound and its closely related analogues to offer a foundational understanding of its therapeutic potential.

Biological Activities

The chromone-2-carboxylate scaffold has been investigated for a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The following sections summarize the available data for Ethyl 4-oxo-4H-chromene-2-carboxylate and its near derivatives.

Anticancer Activity

While specific cytotoxic data for Ethyl 4-oxo-4H-chromene-2-carboxylate is not extensively reported in publicly available literature, the broader class of chromone derivatives has demonstrated significant potential as anticancer agents.[2][3][4] Studies on various cancer cell lines have shown that modifications of the chromone ring can lead to potent antiproliferative effects. For instance, derivatives have shown activity against breast cancer (MCF-7, MDA-MB-231), and other cancer cell lines.[2][4] The anticancer mechanisms of chromone derivatives are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5]

Table 1: Anticancer Activity of Selected Chromone Derivatives

| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |

| Chromone Derivatives | A549, HT-29, MCF-7 | Anticancer | >50% inhibition at 10 µM for some derivatives | [4] |

| Isoxazole-functionalized 2H-chromene-3-carboxylate | Various human cancer cells | Promising anticancer activity | < 20 µM | [4] |

| Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate | MCF-7 | Potent antiproliferative activity | 1.83 µM | [2] |

| Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate | MDA-MB-231 | Potent antiproliferative activity | 1.90 µM | [2] |

| Epiremisporine H | HT-29 | Potent cytotoxic activity | 21.17 ± 4.89 μM | [5] |

| Epiremisporine H | A549 | Cytotoxic activity | 31.43 ± 3.01 μM | [5] |

Note: The data presented is for derivatives and not the parent Ethyl 4-oxo-4H-chromene-2-carboxylate, highlighting the need for further investigation of the core compound.

Antimicrobial Activity

The chromone scaffold is a constituent of many natural products with inherent antimicrobial properties.[6] Derivatives of Ethyl 4-oxo-4H-chromene-2-carboxylate have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[7] These compounds have shown promise, with some exhibiting moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7]

Table 2: Antimicrobial Activity of Selected Chromone Derivatives

| Compound/Derivative | Microorganism | Activity | MIC/Zone of Inhibition | Reference |

| Chromone Derivatives 4(a-h) & 5(a-h) | E. coli, P. aeruginosa, S. aureus, S. albus, K. pneumoniae, Candida sp. | Moderate antimicrobial activity | Not specified | |

| 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e) | E. coli | Potent antibacterial activity | 6.5 µg/mL | [7] |

| 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b) | A. niger, A. flavus, P. chrysogenum, F. moneliforme | Excellent antifungal activity | Not specified | [7] |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans ATCC 10231 | Antifungal activity | 7.8 μg/mL | [8] |

Note: The data is for derivatives, indicating the potential of the core scaffold. Further studies on Ethyl 4-oxo-4H-chromene-2-carboxylate are warranted.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the chromone nucleus has been a focus for the development of novel anti-inflammatory agents.[9][10][11] Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in cellular models of inflammation.[10][11] For example, 3-formylchromones, which are structurally related to the title compound, have demonstrated promising anti-inflammatory effects.[9] A novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[12]

Table 3: Anti-inflammatory Activity of Selected Chromone Derivatives

| Compound/Derivative | Model | Key Findings | EC50/IC50 Value | Reference |

| 3-Formylchromone derivatives | In vitro and in vivo assays | Promising anti-inflammatory activities | Not specified | [9] |

| Chromone-amide derivative (5-9) | LPS-induced NO production in RAW264.7 cells | Optimal inhibitory activity | 5.33 ± 0.57 μM | [10] |

| Natural Chromone (Compound 3) | LPS and IFN-γ stimulated macrophages | Inhibition of NO and cytokine production | 5-20 µM (concentration range) | [11] |

| DCO-6 | LPS-induced inflammation in RAW264.7 cells and mice | Reduced production of NO, IL-1β, and IL-6 | Not specified | [12] |

Note: The presented data is for related chromone structures, suggesting the potential of the core scaffold in modulating inflammatory responses.

Antioxidant Activity

The ability of chromones to scavenge free radicals and mitigate oxidative stress is a well-documented aspect of their biological profile.[13] The antioxidant capacity is often attributed to the hydrogen-donating ability of hydroxyl groups on the chromone ring and the ability of the heterocyclic system to stabilize the resulting radical.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing key biological activities of chromone derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (Ethyl 4-oxo-4H-chromene-2-carboxylate)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of test compound solutions: Prepare a series of dilutions of the test compound in methanol.

-

Assay:

-

To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a compound like Ethyl 4-oxo-4H-chromene-2-carboxylate.

Caption: A generalized workflow for the biological evaluation of Ethyl 4-oxo-4H-chromene-2-carboxylate.

Potential Anti-inflammatory Signaling Pathway

Based on studies of related chromone derivatives, a potential mechanism for anti-inflammatory action involves the inhibition of key signaling pathways such as the NF-κB and MAPK pathways. The following diagram illustrates a simplified representation of this inhibitory action.

Caption: Potential inhibitory effect of chromone derivatives on the LPS-induced inflammatory pathway.

Conclusion

Ethyl 4-oxo-4H-chromene-2-carboxylate represents a valuable scaffold in medicinal chemistry. While comprehensive biological data for the parent compound is somewhat limited in publicly accessible literature, the extensive research on its derivatives strongly suggests the therapeutic potential of this core structure. The demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of the broader chromone class highlight the importance of Ethyl 4-oxo-4H-chromene-2-carboxylate as a foundational molecule for the development of novel therapeutic agents. Further focused studies to elucidate the specific biological profile of this parent compound are warranted and would provide a more complete understanding of its potential contributions to drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 5. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to Ethyl 4-oxo-4H-chromene-2-carboxylate Derivatives and Analogs: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold, particularly Ethyl 4-oxo-4H-chromene-2-carboxylate and its derivatives, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. These compounds have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds. Detailed experimental protocols for the synthesis of key derivatives and for the assessment of their biological activities are presented. Quantitative data on their efficacy are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by these derivatives, including the NF-κB and p38 MAPK pathways, are elucidated and visualized through detailed diagrams to provide a deeper understanding of their molecular mechanisms of action.

Introduction

Ethyl 4-oxo-4H-chromene-2-carboxylate serves as a versatile starting material for the synthesis of a diverse library of bioactive molecules.[1] The inherent reactivity of the chromone ring system allows for modifications at various positions, leading to the generation of analogs with a broad spectrum of biological activities. These activities include promising anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide will delve into the synthetic strategies employed to create these derivatives, the quantitative assessment of their biological effects, and the molecular pathways through which they exert their therapeutic potential.

Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate Derivatives and Analogs

The synthesis of the core scaffold and its derivatives can be achieved through several established methods. A common and effective approach involves the Claisen condensation of a substituted 2'-hydroxyacetophenone with diethyl oxalate.

General Synthesis Workflow

The following diagram illustrates a typical multi-step synthesis of a chromone-2-carboxamide derivative, starting from a substituted 2'-hydroxyacetophenone.

Detailed Experimental Protocols

This protocol describes a Claisen condensation reaction to form a methoxy-substituted chromone ester.

-

Materials: 2′-hydroxy-4′-methoxyacetophenone, sodium ethoxide (21% in ethanol), diethyl oxalate.

-

Procedure:

-

In a two-neck round-bottom flask, dissolve 2′-hydroxy-4′-methoxyacetophenone (12 mmol) in sodium ethoxide (10 mL, 21% in ethanol).

-

Add diethyl oxalate (28 mmol) to the solution.

-

Heat the reaction mixture at reflux for 1 hour.

-

After cooling, the resulting precipitate is collected by filtration.

-

The solid is then suspended in water, and the pH is adjusted to 5 with HCl.

-

The precipitate is filtered, washed with water, and dried to yield the final product.

-

-

Expected Yield: 70-80%.

This protocol details the O-acylation of a chromane derivative.[2]

-

Materials: (4R,3R)- and (4S,3S)-ethyl 2-oxo-4-phenylchromane-3-carboxylate, acetic anhydride, triethylamine, dry pyridine.[2]

-

Procedure:

-

A mixture of (4R,3R)- and (4S,3S)-ethyl 2-oxo-4-phenylchromane-3-carboxylate (0.0015 mol), acetic anhydride (4 mL, 0.042 mol), and triethylamine (0.22 mL, 0.0016 mol) in dry pyridine (2 mL) is prepared.[2]

-

The mixture is stirred continuously for 48 hours at room temperature.[2]

-

The reaction progress is monitored by TLC.[2]

-

The reaction mixture is poured into 20 mL of 2N ice-cold HCl and extracted with dichloromethane (3 x 20 mL).[2]

-

The organic layers are combined, washed with water (1 x 20 mL), and dried over Na2SO4.[2]

-

The product is purified by column chromatography.[2]

-

-

Expected Yield: 41%.[2]

Biological Activities and Quantitative Data

Derivatives of Ethyl 4-oxo-4H-chromene-2-carboxylate have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

A number of chromone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Dihydropyrano[3,2-c]chromene derivative 4m | HT29 (Colon) | 45 | [3] |

| 2-Aminobenzochromene derivative 5k | HT29 (Colon) | 47 | [3] |

| 2-Aminobenzochromene derivative 5j | HT29 (Colon) | 50 | [3] |

| 2-Aminobenzochromene derivative 5g | HT29 (Colon) | 52 | [3] |

| Dihydropyrano[3,2-c]chromene derivative 4j | HT29 (Colon) | 72 | [3] |

| 2-Aminobenzochromene derivative 5a | HT29 (Colon) | 82 | [3] |

| Dihydropyrano[3,2-c]chromene derivative 4n | HT29 (Colon) | 90 | [3] |

| 1,4-DHP derivative 6o | A549 (Lung) | 8 | [4] |

| 1,4-DHP derivative 6u | A549 (Lung) | 9 | [4] |

| 1,4-DHP derivative 6l | A549 (Lung) | 50 | [4] |

| 1,4-DHP derivative 6l | Hep2 (Laryngeal) | 10 | [4] |

| 1,4-DHP derivative 6o | Hep2 (Laryngeal) | 10 | [4] |

| 1,4-DHP derivative 6u | Hep2 (Laryngeal) | 14 | [4] |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide 4h | MCF-7 (Breast) | 6.40 ± 0.26 | [5] |

| 4-chlorophenyl substituted analogue | MCF-7 (Breast) | 6.67 ± 0.39 | [6] |

| Indole-tethered chromene derivative 4c | Various | 7.9 - 9.1 | [6] |

| Indole-tethered chromene derivative 4d | Various | 7.9 - 9.1 | [6] |

| 4-chlorophenyl substituted analogue | HeLa (Cervical) | 8.44 ± 0.32 | [6] |

| 4-chlorophenyl substituted analogue | DU-145 (Prostate) | 9.38 ± 0.29 | [6] |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide 4h | A-549 (Lung) | 22.09 | [5] |

Antibacterial Activity

Select chromone derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria. Their potency is often reported as the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| Mono-halogenated nitrochromenes | Staphylococcal strains | 8–32 |

| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 1–8 |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene 5s | Multidrug-resistant S. aureus | 4 |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene 5s | Multidrug-resistant S. epidermidis | 1–4 |

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Materials: Human cancer cell lines (e.g., HT29), culture medium, test compounds, MTT solution, DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and incubate to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 12, 24, or 48 hours).[3]

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Dissolve the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[3]

-

Apoptosis Assay: Annexin V/PI Staining

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Materials: Human cancer cell lines, test compounds, Annexin V-FITC, Propidium Iodide (PI), binding buffer.

-

Procedure:

-

Treat cells with the test compound at its IC50 concentration.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry to determine the percentage of apoptotic and necrotic cells.

-

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: Bacterial strains (e.g., S. aureus), Mueller-Hinton broth, test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Signaling Pathways and Mechanisms of Action

The biological effects of Ethyl 4-oxo-4H-chromene-2-carboxylate derivatives are mediated through the modulation of specific intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Some chromone derivatives have been shown to inhibit this pathway.[7]

Modulation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. Certain chromone derivatives have been identified as inhibitors of this pathway.[8][9]

Induction of Apoptosis

Several 4-aryl-4H-chromene derivatives have been shown to induce apoptosis in cancer cells.[10] This programmed cell death is often mediated through the activation of caspases, a family of cysteine proteases. The activation of caspase-9, an initiator caspase, and caspase-3, an effector caspase, has been observed following treatment with these compounds.[10] Furthermore, the downregulation of inhibitor of apoptosis proteins (IAPs) like survivin contributes to the pro-apoptotic effects of these derivatives.[10]

Conclusion

Ethyl 4-oxo-4H-chromene-2-carboxylate and its derivatives constitute a promising class of compounds with significant therapeutic potential. Their straightforward synthesis allows for the generation of diverse chemical libraries amenable to structure-activity relationship studies. The potent anticancer, anti-inflammatory, and antimicrobial activities, coupled with an increasing understanding of their molecular mechanisms of action, position these compounds as valuable leads for future drug discovery and development efforts. Further investigation into their pharmacokinetic and pharmacodynamic properties will be crucial in translating their preclinical promise into clinical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 6. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]

- 9. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-proliferative and apoptotic effects of the derivatives from 4-aryl-4H-chromene family on human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-oxo-4H-chromene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxo-4H-chromene-2-carboxylate is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its chromone core is a recognized privileged structure in medicinal chemistry, imparting favorable pharmacological properties to its derivatives. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and biological potential of ethyl 4-oxo-4H-chromene-2-carboxylate. Detailed experimental protocols for its synthesis, spectroscopic data for characterization, and an overview of the significant anticancer, anti-inflammatory, and antimicrobial activities of its derivatives are presented. Furthermore, this guide visualizes key synthetic and signaling pathways to facilitate a deeper understanding of its chemical utility and biological significance.

Introduction

The 4H-chromen-4-one (chromone) scaffold is a prominent feature in numerous natural products and synthetic compounds of therapeutic interest. Ethyl 4-oxo-4H-chromene-2-carboxylate, as a key derivative, offers a reactive handle for extensive chemical modifications, making it an invaluable building block in drug discovery and materials science.[1][2] Its derivatives have shown promise in targeting a range of diseases, including cancer and inflammatory conditions, underscoring the importance of this core structure in the development of novel therapeutic agents.[1]

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for ethyl 4-oxo-4H-chromene-2-carboxylate is provided below. While comprehensive experimental data for the parent compound is not extensively published, the following tables collate information from chemical suppliers and analogous derivatives.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 14736-31-3 | [][4] |

| Molecular Formula | C₁₂H₁₀O₄ | [4] |

| Molecular Weight | 218.21 g/mol | [4] |

| Appearance | Yellow solid | Chem-Impex |

| Purity | ≥ 95% | [4] |

| Melting Point | 92-93 °C | [5] |

| Solubility | Soluble in DMSO, Chloroform | [6] |

Table 2: Spectroscopic Data (Predicted and from Analogues)

| Technique | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | Ethyl ester protons: ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -CH₂); Chromone ring protons: ~7.0-8.1 (m, 5H, Ar-H and C3-H). The C3-H proton is expected to be a singlet around δ 7.0. |

| ¹³C NMR | Carbonyl carbons (ester and ketone): ~δ 160-180; Aromatic and pyrone ring carbons: ~δ 110-160; Ethyl ester carbons: ~δ 14 (-CH₃), ~δ 62 (-CH₂). |

| FT-IR (KBr) | C=O stretching (ketone): ~1650 cm⁻¹; C=O stretching (ester): ~1740 cm⁻¹; C-O-C stretching: ~1200-1300 cm⁻¹; Aromatic C=C stretching: ~1450-1600 cm⁻¹. |

| Mass Spec (MS) | [M]⁺ expected at m/z = 218.0579. |

Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate

The most common and efficient method for the synthesis of ethyl 4-oxo-4H-chromene-2-carboxylate is the Claisen condensation between a 2'-hydroxyacetophenone and diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[7]

Experimental Protocol: Claisen Condensation

This protocol is adapted from the synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.[7]

Materials:

-

2'-Hydroxyacetophenone

-

Diethyl oxalate

-

Sodium ethoxide solution (21 wt% in ethanol)

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2'-hydroxyacetophenone (1 equivalent) in absolute ethanol.

-

Base Addition: Slowly add a solution of sodium ethoxide (2 equivalents) in ethanol to the flask with stirring.

-

Addition of Diethyl Oxalate: To the resulting solution, add diethyl oxalate (1.2 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After completion, cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid until the solution becomes acidic. This will induce the cyclization to form the chromone ring.

-

Work-up: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 4-oxo-4H-chromene-2-carboxylate. Typical yields for this type of reaction are in the range of 70-80%.[6]

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of ethyl 4-oxo-4H-chromene-2-carboxylate.

Biological Activities of 4-oxo-4H-chromene-2-carboxylate Derivatives

While specific quantitative biological data for the parent ethyl 4-oxo-4H-chromene-2-carboxylate is limited in the public domain, its derivatives have been extensively studied and have demonstrated a wide range of pharmacological activities.

Anticancer Activity

Derivatives of the 4-oxo-4H-chromene scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

-

Apoptosis Induction: Many chromone derivatives have been found to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] This involves the modulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9]

-

Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, for instance, at the S-phase, thereby inhibiting cancer cell proliferation.[8]

Table 3: Anticancer Activity of Selected 4-oxo-4H-chromene Derivatives

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Furoxan-chromone hybrids | K562 | 0.8 - 3.2 | [8] |

| Chromone-thiazolidinedione conjugates | A549 | 6.1 ± 0.02 | [9] |

| 2-Phenyl-4H-chromen-4-one derivatives | Various | < 10 | [10] |

Diagram 2: Apoptosis Signaling Pathway

Caption: Chromone derivatives can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins.

Anti-inflammatory Activity

The anti-inflammatory properties of chromone derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

-

Inhibition of Pro-inflammatory Cytokines: Derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

NF-κB Pathway Modulation: The NF-κB signaling pathway is a critical regulator of inflammation. Chromone derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.[6]

Diagram 3: NF-κB Signaling Pathway

Caption: Chromone derivatives can exert anti-inflammatory effects by inhibiting the IKK complex in the NF-κB pathway.

Antimicrobial Activity

Various derivatives of ethyl 4-oxo-4H-chromene-2-carboxylate have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.

Table 4: Antimicrobial Activity of Selected 4-oxo-4H-chromene Derivatives

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-chromene hybrids | Various bacteria and fungi | Significant activity | [9] |

| Thieno[3,4-c]chromene derivatives | Bacteria and Yeasts | 16 - 64 | [11] |

Conclusion

Ethyl 4-oxo-4H-chromene-2-carboxylate is a highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its chemical structure allow for the generation of diverse libraries of compounds with significant therapeutic potential. While the biological activity of the parent molecule itself is not extensively documented, its derivatives have consistently demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties. Future research focused on the detailed biological evaluation of the core molecule and the continued exploration of novel derivatives is warranted to fully exploit the therapeutic potential of this remarkable heterocyclic system.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemimpex.com [chemimpex.com]

- 4. ethyl 4-oxo-4H-chromene-2-carboxylate 95% | CAS: 14736-31-3 | AChemBlock [achemblock.com]

- 5. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. byjus.com [byjus.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of chromone-thiazolidine-2,4-dione Knoevenagel conjugates as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]